4-isobutoxy-N-(3-nitrophenyl)benzamide
Description
4-Isobutoxy-N-(3-nitrophenyl)benzamide is a substituted benzamide derivative characterized by an isobutoxy group (-OCH2CH(CH2)2) at the 4-position of the benzamide ring and a 3-nitrophenyl moiety attached via an amide linkage. The isobutoxy group confers lipophilicity, while the nitro group on the phenyl ring introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Synthesis typically involves the reaction of 3-nitroaniline with 4-isobutoxybenzoyl chloride under Schotten-Baumann conditions, analogous to methods reported for structurally similar compounds .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)11-23-16-8-6-13(7-9-16)17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBBDYJNLJNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-isobutoxy-N-(3-nitrophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The isobutoxy group in the target compound increases lipophilicity compared to the methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide . Conversely, nitro groups (as in 4-nitro-N-(3-nitrophenyl)benzamide) enhance polarity but reduce solubility in non-polar solvents due to strong dipole interactions .
- Melting Points : Nitro-substituted derivatives (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) exhibit higher melting points than alkoxy-substituted analogs, attributed to stronger π-π stacking and hydrogen bonding .
- Steric Effects : Bulky substituents like 2,2-diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide hinder crystallinity and reduce solubility, as observed in mass spectrometry and synthesis studies .
Notes
Data Limitations : Physical properties (e.g., melting points, solubility) for this compound are inferred from substituent trends due to a lack of direct experimental data.
Synthesis Challenges : The steric bulk of the isobutoxy group may necessitate optimized reaction conditions to avoid side products.
Structural Analogues : Comparisons rely on compounds with shared amide backbones but divergent substituents, emphasizing the role of functional groups in tuning properties.
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